3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Brand Name:
Vulcanchem
CAS No.:
438221-62-6
VCID:
VC21479944
InChI:
InChI=1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3
SMILES:
COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2)F)Cl
Molecular Formula:
C15H12ClFO3
Molecular Weight:
294.7g/mol
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.: 438221-62-6
Cat. No.: VC21479944
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.7g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde - 438221-62-6](/images/no_structure.jpg)
Specification
CAS No. | 438221-62-6 |
---|---|
Molecular Formula | C15H12ClFO3 |
Molecular Weight | 294.7g/mol |
IUPAC Name | 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Standard InChI | InChI=1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3 |
Standard InChI Key | VQWQSTGVJDBHFF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2)F)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2)F)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator